REACTION_CXSMILES
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[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15])[N:9]=2)[CH2:4][CH2:3][CH2:2]1.[ClH:19]>>[ClH:19].[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[N:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:2.3|
|
Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated
|
Name
|
|
Type
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product
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Smiles
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Cl.N1CCCC2=CC=C(N=C12)CCCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |